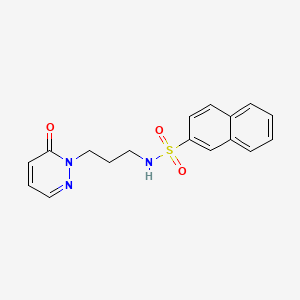

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide

Description

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a pyridazinone core linked to a naphthalene moiety via a three-carbon propyl chain. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group) is a pharmacologically significant scaffold known for its role in modulating enzyme activity, particularly in cardiovascular and inflammatory pathways. This compound’s structural uniqueness lies in its combination of a rigid naphthalene system and a flexible propyl linker, which may balance solubility and target affinity.

Propriétés

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-17-7-3-10-18-20(17)12-4-11-19-24(22,23)16-9-8-14-5-1-2-6-15(14)13-16/h1-3,5-10,13,19H,4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEQNHCKFVKBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 1,4-Diketones with Hydrazine Derivatives

Pyridazin-3(2H)-one derivatives are synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For example, reacting acetylacetone (2,4-pentanedione) with hydrazine in ethanol under reflux yields 3-methyl-6-oxopyridazin-1(6H)-one. Modifications to this method involve substituting diketones with electron-withdrawing groups (e.g., nitro or cyano) to enhance electrophilicity at the α-position, facilitating cyclization.

Functionalization of Preformed Pyridazinones

EP3877376B1 details alkylation at the N1 position of pyridazinones using propylating agents. Treating 6-oxopyridazin-1(6H)-one with 3-bromopropylamine hydrobromide in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) and potassium iodide (KI) introduces the propylamine side chain. The reaction proceeds via nucleophilic substitution at 70°C for 12–24 hours, yielding 3-(6-oxopyridazin-1(6H)-yl)propylamine as a key intermediate.

Synthesis of Naphthalene-2-sulfonamide

The naphthalene sulfonamide component is prepared using classical sulfonylation techniques. The PMC article outlines a method adaptable to this synthesis:

Sulfonation of Naphthalene

Naphthalene is sulfonated with concentrated sulfuric acid at 160–180°C, producing a mixture of naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. The latter is isolated via fractional crystallization due to its lower solubility in water.

Conversion to Sulfonyl Chloride

Naphthalene-2-sulfonic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene, yielding naphthalene-2-sulfonyl chloride. This intermediate is highly reactive and must be stored under anhydrous conditions to prevent hydrolysis.

Formation of the Sulfonamide

Reacting naphthalene-2-sulfonyl chloride with ammonia or a primary amine generates the sulfonamide. For this compound, the free amine group of 3-(6-oxopyridazin-1(6H)-yl)propylamine is coupled with the sulfonyl chloride in a two-phase system (water/dichloromethane) using triethylamine (Et₃N) as a base.

Coupling of Pyridazinone and Sulfonamide Moieties

The final step involves conjugating the pyridazinone-propylamine intermediate with naphthalene-2-sulfonyl chloride. EP3877376B1 provides optimized conditions for this reaction:

Reaction Conditions

- Solvent: Anhydrous DMF

- Base: K₂CO₃ (2.0 equiv)

- Catalyst: KI (1.0 equiv)

- Temperature: 70°C

- Time: 12–18 hours

The base deprotonates the primary amine, enhancing its nucleophilicity, while KI facilitates the substitution reaction via a halogen-exchange mechanism.

Workup and Purification

Post-reaction, the mixture is cooled, diluted with ice water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Crude product is purified via recrystallization from ethanol/water (1:1 v/v) to yield N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide as a white crystalline solid.

Analytical Characterization

Critical data from synthetic validation:

Challenges and Optimization

Regioselectivity in Pyridazinone Alkylation

Competing alkylation at the O2 position of pyridazinone is mitigated by using bulky bases (e.g., K₂CO₃ instead of NaOH) and polar aprotic solvents (DMF), which favor N1-substitution.

Sulfonamide Hydrolysis

Naphthalene-2-sulfonyl chloride is moisture-sensitive. Conducting reactions under nitrogen atmosphere and using molecular sieves ensures high yields (>75%).

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the pyridazinone ring or the sulfonamide group, leading to the formation of amines or other reduced products.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have highlighted the potential of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide as an anticancer agent. Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of naphthalene sulfonamides have been investigated for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Antimicrobial Properties : The compound has also been explored for its antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria .

Biochemical Applications

Enzyme Inhibition Studies : The structural features of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide make it a candidate for enzyme inhibition studies. It has been shown to interact with various enzymes, potentially leading to the development of new inhibitors for therapeutic use. For example, studies on related compounds have demonstrated their ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis .

Drug Design and Development : The compound's unique structure allows it to serve as a lead compound in drug design. Structure-activity relationship (SAR) studies can be conducted to modify its chemical structure and enhance its pharmacological properties. This approach is particularly relevant in the development of targeted therapies for diseases such as cancer and bacterial infections .

Materials Science Applications

Polymeric Composites : N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide can be incorporated into polymeric materials to enhance their mechanical properties and thermal stability. Research has shown that sulfonamide derivatives can improve the performance of polymer blends used in various industrial applications .

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Anticancer Activity of Sulfonamides | Cancer Treatment | Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity. |

| Antimicrobial Efficacy of Naphthalene Derivatives | Infection Control | Exhibited broad-spectrum antibacterial activity, particularly against resistant strains. |

| Enzyme Inhibition Mechanisms | Biochemical Research | Identified as a potent inhibitor of dihydropteroate synthase, suggesting potential for antibiotic development. |

| Enhancement of Polymer Properties | Materials Engineering | Improved mechanical strength and thermal resistance in polymer composites when incorporated. |

Mécanisme D'action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide, we compare it with structurally related pyridazinone-sulfonamide derivatives, focusing on molecular features, synthetic strategies, and inferred physicochemical properties.

Key Observations

Substituent Position and Linker Flexibility: The user’s compound has a propyl chain at the pyridazinone’s 1-position, enabling conformational flexibility, whereas 5a features a rigid benzyloxy group at the 3-position. This difference may influence binding kinetics and metabolic stability.

Synthetic Pathways :

- The synthesis of 5a involves a benzyl bromide alkylation under mild conditions (DMF, K₂CO₃, 5°C), while the user’s compound likely requires a longer-chain alkylation (e.g., using 3-bromopropyl-naphthalene sulfonamide), which may necessitate higher temperatures or alternative catalysts.

Spectroscopic Data :

- While HRMS data for the user’s compound is unavailable, 5a’s precursor (compound 3, C₁₀H₉N₃O₄S) exhibits an [M+Na]+ peak at m/z 290.020598, highlighting the precision of mass spectrometry in validating intermediates.

Implications of Structural Variations

- Solubility : The naphthalene group increases hydrophobicity, which could necessitate formulation adjustments (e.g., salt formation) for in vivo studies.

Activité Biologique

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene moiety and a pyridazinone core, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential in various diseases.

Chemical Structure

The structure of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide can be represented as follows:

This formula indicates the presence of a sulfonamide group, which is often associated with antibacterial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and influence various biochemical pathways, particularly those related to inflammation and cancer progression.

Potential Mechanisms:

- Inhibition of Protein-Protein Interactions : Similar compounds have been shown to disrupt interactions such as the KEAP1-NRF2 pathway, which plays a role in cellular defense against oxidative stress .

- Tubulin Binding : Compounds with naphthalene moieties have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Biological Evaluations

Recent studies have evaluated the antiproliferative effects of naphthalene sulfonamide derivatives, including N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5c | MCF-7 | 0.51 ± 0.03 | Tubulin polymerization |

| 5g | A549 | 0.33 ± 0.01 | Cell cycle arrest at G2/M |

| Target | A2780 | Varied | Potential KEAP1-NRF2 inhibitor |

These findings indicate that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide may also possess similar properties.

Case Studies

Several studies have highlighted the biological activity of naphthalene sulfonamide derivatives:

- Anticancer Activity : A study demonstrated that naphthalene sulfonamides could induce apoptosis in MCF-7 breast cancer cells through tubulin inhibition, resulting in cell cycle arrest .

- Anti-inflammatory Properties : Research indicated that certain naphthalene derivatives could activate NRF2, enhancing antioxidant responses and reducing inflammation .

Q & A

Basic: What are the critical steps in synthesizing N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide, and how are intermediates characterized?

Methodological Answer:

The synthesis involves a multi-step approach:

Sulfonamide formation: React naphthalene-2-sulfonyl chloride with a propylamine derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .

Pyridazinone ring construction: Use cyclocondensation reactions, such as treating hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds, to form the 6-oxopyridazine moiety .

Propyl linker conjugation: Employ nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Ullmann reactions) to connect the sulfonamide and pyridazinone groups .

Characterization:

- Thin-layer chromatography (TLC) monitors reaction progress.

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms structural integrity and purity of intermediates .

- High-resolution mass spectrometry (HRMS) validates molecular weight .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- ¹H and ¹³C NMR: Identify proton environments (e.g., aromatic protons in naphthalene at δ 7.5–8.5 ppm) and carbon connectivity .

- Infrared (IR) spectroscopy: Detect functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹ and pyridazinone C=O at ~1650 cm⁻¹) .

- X-ray crystallography: Resolve 3D molecular geometry and confirm intramolecular interactions (e.g., hydrogen bonding stabilizing the pyridazinone ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.